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Acrolein,daih derivative

Cat. No.: B12058528
M. Wt: 392.4 g/mol
InChI Key: DZDKTKPIBKYPSR-YACXLVKKSA-N
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Description

Significance of Alpha, Beta-Unsaturated Aldehydes in Biological Systems

Alpha, beta-unsaturated aldehydes are a class of organic compounds that play a significant role in biological systems. nih.gov Their chemical structure, characterized by a carbon-carbon double bond conjugated to a carbonyl group, makes them highly reactive. nih.govacs.org This reactivity allows them to participate in various biological processes, but also contributes to their potential toxicity. nih.govcapes.gov.br

These compounds are formed through several biological and environmental processes. capes.gov.br Endogenously, they can be byproducts of lipid peroxidation, a process where reactive oxygen species damage lipids in cell membranes. atsjournals.orgmdpi.com They are also metabolites of various xenobiotics and natural products. capes.gov.br Environmentally, alpha, beta-unsaturated aldehydes are present in cigarette smoke and are formed during the heating of fats and oils. atsjournals.orgnih.gov

The biological effects of alpha, beta-unsaturated aldehydes are largely due to their ability to act as alkylating agents. nih.govcapes.gov.br They can readily react with nucleophilic groups in biomolecules, such as the sulfhydryl groups of cysteine residues and the amino groups of lysine (B10760008) and histidine in proteins, as well as with DNA. nih.govoup.com This can lead to the formation of covalent adducts, which can alter the structure and function of these critical cellular components. acs.orgnih.gov The reactivity and biological activity of these aldehydes can be fine-tuned by modifications to their chemical structure, which has implications for drug development. nih.gov

Overview of Acrolein as a Highly Reactive Electrophile and Precursor to Diverse Derivatives

Acrolein (CH₂=CH–CHO) is the simplest alpha, beta-unsaturated aldehyde and is known for its high reactivity. oup.comwikipedia.org Its conjugated system of a carbon-carbon double bond and a carbonyl group makes it a potent electrophile, readily undergoing reactions with nucleophiles. This reactivity is the basis for its biological effects and its utility as a building block in chemical synthesis. wikipedia.org

In biological systems, acrolein can react with a variety of nucleophiles, including the thiol group of glutathione (B108866), and cysteine, histidine, and lysine residues in proteins. oup.comnih.gov These reactions, often Michael additions, lead to the formation of various acrolein-protein adducts. nih.govnih.gov Acrolein also reacts with DNA, forming adducts with guanine (B1146940) and other bases, which can lead to mutations. nih.govsemanticscholar.org The formation of these adducts can disrupt cellular processes and contribute to oxidative stress. oup.com

The high reactivity of acrolein also makes it a versatile precursor for the synthesis of a wide range of derivatives. wikipedia.org These derivatives can have diverse applications, from industrial chemicals to pharmaceuticals. For example, acrolein is used in the synthesis of the amino acid methionine and in the production of various polymers. wikipedia.org The study of acrolein derivatives is an active area of research, with a focus on understanding their biological activities and potential therapeutic applications. rsc.org

Contextualization of Acrolein, DAIH Derivative within Broader Acrolein Research

The "Acrolein, DAIH derivative" is a specific chemical compound that falls within the broader field of acrolein research. scbt.com Its full chemical name is 2-Diphenylacetyl-3-(2-propenylidene-hydrazono)indan-1-one, and it is also known as 2-Diphenylacetyl-indan-1,3-dione-1-(2-propenylidene)hydrazone. scbt.com The preparation of this derivative involves the reaction of acrolein with hydrazones.

The significance of the Acrolein, DAIH derivative lies in its potential applications in proteomics research. scbt.com Like acrolein itself, this derivative is expected to be reactive towards cellular nucleophiles, forming adducts with proteins and DNA. This reactivity can lead to cellular effects such as oxidative stress and mitochondrial dysfunction. By studying the interactions of this specific derivative, researchers can gain more detailed insights into the mechanisms of acrolein-induced cellular damage and explore its potential as a tool in chemical biology.

The table below summarizes the key properties of the Acrolein, DAIH derivative.

PropertyValue
CAS Number 101611-80-7 scbt.com
Molecular Formula C₂₆H₂₀N₂O₂ scbt.com
Molecular Weight 392.45 g/mol scbt.com
IUPAC Name (3E)-2-(2,2-diphenylacetyl)-3-[(E)-prop-2-enylidenehydrazinylidene]inden-1-one
Alternate Names 2-Diphenylacetyl-3-(2-propenylidene-hydrazono)indan-1-one; 2-Diphenylacetyl-indan-1,3-dione-1-(2-propenylidene)hydrazone scbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H20N2O2 B12058528 Acrolein,daih derivative

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H20N2O2

Molecular Weight

392.4 g/mol

IUPAC Name

(3E)-2-(2,2-diphenylacetyl)-3-[(E)-prop-2-enylidenehydrazinylidene]inden-1-one

InChI

InChI=1S/C26H20N2O2/c1-2-17-27-28-24-20-15-9-10-16-21(20)25(29)23(24)26(30)22(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h2-17,22-23H,1H2/b27-17+,28-24-

InChI Key

DZDKTKPIBKYPSR-YACXLVKKSA-N

Isomeric SMILES

C=C/C=N/N=C/1\C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C=CC=NN=C1C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Advanced Synthetic Methodologies for Acrolein and Its Derivatives

Catalytic Oxidation Approaches for Acrolein Production

The industrial synthesis of acrolein predominantly relies on the catalytic oxidation of propylene (B89431). However, increasing interest in sustainable chemical production has spurred research into alternative feedstocks, such as biosourced alcohols.

Propylene Oxidation over Heterogeneous Catalysts

The selective oxidation of propylene to acrolein is a cornerstone of the chemical industry, with hundreds of thousands of tons produced annually across North America, Europe, and Japan. wikipedia.org This process typically employs multicomponent mixed metal oxide catalysts, with bismuth-molybdate-based systems being among the most extensively studied and commercially significant. researchgate.netmdpi.comuva.nl

These complex catalysts often contain multiple phases that are thought to work in concert to achieve high activity and selectivity. mdpi.com For instance, in Bi-Mo-Co-Fe oxide systems, CoMoO₄ can act as a structural host, while FeMoO₄/Fe₂(Mo₃O₁₂) redox pairs are believed to facilitate the transfer of lattice oxygen to bismuth molybdate (B1676688) phases, which are responsible for the selective oxidation of propylene. mdpi.com The ratio of bismuth to molybdenum is a critical factor influencing the catalyst's performance. researchgate.net Studies have shown that different Bi/Mo ratios lead to the formation of distinct crystalline phases, such as α-Bi₂Mo₃O₁₂, β-Bi₂Mo₂O₉, and γ-Bi₂MoO₆, each exhibiting different catalytic activities and selectivities towards acrolein. researchgate.netrsc.org For example, under certain conditions, a propylene conversion of up to 56% with an acrolein selectivity of up to 91% has been achieved. researchgate.net

The reaction is generally understood to follow a Mars-van Krevelen mechanism, where lattice oxygen from the catalyst oxidizes the propylene, and the reduced catalyst is subsequently re-oxidized by gas-phase oxygen. uva.nl The development of advanced synthesis techniques, such as flame spray pyrolysis, has enabled the production of nanocrystalline bismuth molybdate catalysts, including the metastable β-Bi₂Mo₂O₉ phase, which has shown superior catalytic performance at industrially relevant temperatures. rsc.org

Table 1: Performance of Bismuth Molybdate Catalysts in Propylene Oxidation


Catalyst Composition (Bi/Mo ratio)Catalyst Phase(s)Propylene Conversion (%)Acrolein Selectivity (%)Reference
1:3α-Bi₂Mo₃O₁₂ + MoO₃-- osti.gov
2:3α-Bi₂Mo₃O₁₂~56~91 osti.gov
1:1β-Bi₂Mo₂O₉ + α-Bi₂Mo₃O₁₂-- osti.gov
2:1γ-Bi₂MoO₆-- osti.gov

Oxidative Conversion of Biosourced Alcohols

The surplus of glycerol (B35011), a byproduct of biodiesel production, has driven research into its conversion into value-added chemicals like acrolein. aidic.itnih.gov One promising route is the oxidative coupling of bio-alcohols, such as methanol (B129727) and ethanol, which can be a single-step process to produce acrolein. researchgate.netdntb.gov.ua This method combines an exothermic oxidation with a cross-aldolization reaction. dntb.gov.ua The most effective catalysts for this process typically possess both redox and acid/base functionalities. researchgate.net

The reaction can be conceptualized in two stages: first, the oxidation of the alcohols to their corresponding aldehydes (formaldehyde and acetaldehyde), and second, the subsequent aldol (B89426) condensation of these aldehydes to form acrolein. researchgate.net Iron-molybdate-based catalysts have been studied for the initial oxidation step. researchgate.netbaikowski.com For the subsequent aldolization, catalysts with tailored acid-base properties are crucial. baikowski.com For instance, magnesium oxide supported on silica (B1680970) has shown activity, with the acid-base cooperation believed to enhance acrolein production. baikowski.com

Another approach involves the direct catalytic oxidation of glycerol. Supported transition metal oxides, such as those containing molybdenum, vanadium, and tungsten on supports like titania and silica, have been investigated. osti.gov These catalysts require a balance of acidic sites for dehydration and redox sites for selective oxidation. tandfonline.com While complete glycerol conversion is achievable, selectivity to acrolein can be challenged by over-oxidation to products like acetic acid. osti.gov The reaction pathway can also lead to other byproducts such as allyl alcohol, particularly at lower temperatures. osti.gov

Aldol Condensation Reactions in Acrolein Synthesis

Aldol condensation represents a classical and versatile method for carbon-carbon bond formation and is a key strategy in the synthesis of acrolein from smaller aldehydes.

Formaldehyde (B43269) and Acetaldehyde (B116499) Condensation Pathways

The aldol condensation of formaldehyde and acetaldehyde was an early industrial route to acrolein. wikipedia.org This reaction can be catalyzed by various materials, including those with both acidic and basic sites. rsc.orgmdpi.com The mechanism involves the formation of an enolate from acetaldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of formaldehyde. Subsequent dehydration of the aldol addition product yields acrolein.

The reaction scheme is as follows: CH₃CHO + CH₂O → CH₂=CHCHO + H₂O google.com

Glycerol Dehydration and Subsequent Acrolein Formation

The dehydration of glycerol to acrolein is a significant bio-based route to this important intermediate. wikipedia.orgnih.gov This acid-catalyzed reaction proceeds through the elimination of two water molecules from the glycerol backbone. researchgate.netmdpi.com The process is typically carried out in the gas phase over solid acid catalysts. mdpi.comrsc.org

A wide array of solid acid catalysts have been investigated, including zeolites (like H-ZSM-5), metal oxides, heteropolyacids, and various phosphates. tandfonline.comresearchgate.net The acidity of the catalyst, in terms of both strength and type (Brønsted vs. Lewis), plays a critical role in its activity and selectivity. mdpi.comacs.org Brønsted acid sites are generally considered to favor the formation of acrolein, while Lewis acid sites may promote the formation of byproducts like acetol. mdpi.commdpi.com

The proposed mechanism involves the initial protonation of one of glycerol's hydroxyl groups. mdpi.com Protonation of the secondary hydroxyl group is thermodynamically favored and leads to the formation of a more stable secondary carbocation. mdpi.com This intermediate then dehydrates to form 3-hydroxypropionaldehyde (3-HPA), which is highly reactive and readily undergoes a second dehydration step to yield acrolein. aidic.it The alternative pathway, involving protonation of a primary hydroxyl group, leads to the formation of acetol. mdpi.com

Table 2: Catalytic Performance in Gas-Phase Glycerol Dehydration


CatalystReaction Temperature (°C)Glycerol Conversion (%)Acrolein Selectivity (%)Reference
AlP-500-9866 google.com
Supported Heteropolyacid250-325~100up to 87
H-zeolite-β2759878
HY Zeolite27557.591.6
HSiW-Si1252--- researchgate.net
HSiW-Al--- researchgate.net

Note: Direct comparison of catalyst performance can be challenging due to varying reaction conditions in different studies.

Targeted Synthesis of Specific Acrolein Derivatives

The versatile reactivity of the acrolein scaffold allows for the targeted synthesis of a wide range of derivatives, including important industrial monomers like methacrolein (B123484) and crotonaldehyde.

Methacrolein: This α,β-unsaturated aldehyde is a key intermediate in the production of methyl methacrylate. mdpi.com A primary synthetic route is the condensation reaction between propionaldehyde (B47417) and formaldehyde. mdpi.comscientific.net This reaction can proceed via a Mannich reaction pathway, often catalyzed by a secondary amine and a carboxylic acid. mdpi.comgoogle.com For example, L-proline has been shown to be an effective catalyst for this transformation under mild conditions. rsc.org The reaction's efficiency can be influenced by competition with the self-condensation of propionaldehyde, which can be controlled by adjusting reaction parameters. rsc.org Another approach involves the dehydration of 2-methyl-1,3-propanediol (B1210203) or 3-hydroxy-2-methyl-propanaldehyde, followed by an oxidation step. google.com

Crotonaldehyde: This derivative is produced via the aldol condensation of acetaldehyde. wikipedia.orgcelanese.com The reaction involves the dimerization of acetaldehyde to form 3-hydroxybutanal (acetaldol), which is then dehydrated to yield crotonaldehyde. acs.org This process is a nucleophilic addition-elimination reaction. vedantu.com The condensation can be catalyzed by organic amines, and the subsequent dehydration occurs under acidic conditions. google.com

Table 3: Synthesis of Acrolein Derivatives


DerivativeReactantsReaction TypeCatalyst/ConditionsYield (%)Reference
MethacroleinPropionaldehyde, FormaldehydeAldol Condensation/Mannich ReactionL-proline94 vedantu.com
MethacroleinPropionaldehyde, FormaldehydeCatalytic ReactionSecondary amine, Organic carboxylic acid>96 google.com
CrotonaldehydeAcetaldehydeAldol CondensationOrganic amine, Acidic conditions94.3-94.5 rsc.org

One-Step Methylenation of Aldehyde Precursors

A direct and efficient method for synthesizing α-substituted acroleins is the one-step α-methylenation of aldehyde precursors. This approach circumvents traditional multi-step sequences, such as the Mannich reaction followed by elimination, offering a more streamlined and atom-economical route.

A notable one-step protocol involves the reaction of various aldehydes with paraformaldehyde and an amine salt, such as diethylamine (B46881) hydrochloride, in a suitable solvent like hot 1,2-dichloroethane. thieme-connect.comepa.gov This method has proven effective for a range of aldehyde substrates, transforming them directly into their α-methylene derivatives. thieme-connect.com

The reaction demonstrates remarkable chemoselectivity. For instance, when keto aldehydes are used as substrates, the methylenation occurs exclusively at the α-position of the aldehyde group, leaving the ketone functionality untouched. thieme-connect.comepa.gov This high level of selectivity is a significant advantage, allowing for the synthesis of complex, functionalized acroleins without the need for extensive protecting group strategies. The method is also applicable to dialdehydes, where both aldehyde groups can undergo clean and reliable homologation. thieme-connect.com Furthermore, functionalities such as esters, ethers, and isolated double bonds are well-tolerated under the reaction conditions. thieme-connect.com

Table 1: Examples of One-Step α-Methylenation of Aldehyde Precursors

EntryAldehyde PrecursorProduct (α-Methylene Aldehyde)Key FeaturesReference
1Cyclohexanecarboxaldehyde2-Methylenecyclohexyl carboxaldehydeStandard Substrate thieme-connect.com
2Citronellalα-Methylene citronellalTolerates isolated double bond thieme-connect.com
3Ethyl 4-formylbenzoateEthyl 4-(1-oxo-2-propenyl)benzoateTolerates ester group thieme-connect.com
44-Formylcyclohexene4-(1-Oxo-2-propenyl)cyclohexeneTolerates internal double bond thieme-connect.com
5Adipaldehyde2,7-Dimethyl-2,6-octadienedialDouble methylenation of dialdehyde thieme-connect.com
64-Acetylcyclohexanecarboxaldehyde4-Acetyl-α-methylenecyclohexane carboxaldehydeChemoselective for aldehyde over ketone thieme-connect.com

This one-step methylenation process represents a significant extension of the Mannich reaction's utility in synthetic chemistry, providing a powerful tool for the expedient synthesis of α,β-unsaturated aldehydes. thieme-connect.com

Selective Heck Arylation Strategies

The palladium-catalyzed Heck reaction is a cornerstone of C-C bond formation, and its application to acrolein and its derivatives allows for the synthesis of cinnamaldehydes and related structures. However, controlling the regioselectivity and preventing side reactions is crucial. Various strategies have been developed to achieve selective Heck arylation.

One effective approach is the Jeffery modification of the Heck reaction, which utilizes quaternary ammonium (B1175870) salts to direct the arylation of allylic alcohols, the precursors to the desired aldehyde products. iith.ac.in A domino strategy combining a Jeffery-Heck reaction with an in-situ aldol condensation has been developed to synthesize functionalized acroleins efficiently. The process begins with the palladium-catalyzed coupling of an aryl iodide with allyl alcohol, which generates an aldehyde intermediate. This intermediate then undergoes a condensation reaction to yield the final acrolein derivative. iith.ac.in

The choice of ligands and additives is critical for controlling selectivity. For instance, the use of palladium acetate (B1210297) as a catalyst in the presence of a base and an ammonium salt under inert conditions can lead to highly selective formation of β-aromatic carbonyl compounds. iith.ac.in In other systems, phosphine-free conditions with specific ligands like Beller's CataCXium® Ptb have been used for the efficient Heck coupling of aryl bromides with acrolein. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), have provided insight into the factors governing regioselectivity in the Heck arylation of acrolein acetals. These studies revealed that the choice of coordinating anions, such as acetate or chloride, can significantly influence the reaction pathway. A coordinating acetate ligand can raise the energy of a key intermediate, thereby blocking an otherwise favorable β-hydride elimination pathway and directing the reaction towards the desired product. acs.org This allows for the selective synthesis of either cinnamaldehydes or 3-arylpropionic esters depending on the specific anionic ligand used. acs.orgdntb.gov.ua

Table 2: Selected Strategies for Heck Arylation of Acrolein and its Precursors

Catalyst System / ConditionsSubstratesProduct TypeKey Strategy / FindingReference
Pd(OAc)₂, Quaternary Ammonium SaltAryl Halides, Allyl Alcoholβ-Aromatic CarbonylsJeffery-Heck conditions for selectivity iith.ac.in
Pd(OAc)₂, CataCXium® Ptb, K₂CO₃Aryl Bromides, Acrolein3-Aryl PropenalsUse of specific phosphine (B1218219) ligand researchgate.net
Palladium Catalyst, Acetate vs. Chloride AnionsAcrolein Acetal (B89532), Aryl HalidesCinnamaldehydes vs. Arylpropionic EstersAnionic ligands control regioselectivity acs.org

These advanced strategies highlight the versatility of the Heck reaction, enabling the synthesis of a wide array of functionalized acroleins through careful control of catalysts, ligands, and reaction conditions. iith.ac.inresearchgate.net

Rational Design and Synthesis of Functionalized Acrolein Derivatives

The rational design and synthesis of hybrid molecules incorporating the acrolein moiety with other pharmacologically active scaffolds is a prominent strategy in medicinal chemistry. This approach aims to create novel compounds with enhanced or unique biological activities.

Coumarin-Acrolein Hybrids: Coumarins are a class of natural products with diverse biological properties. nih.govijcce.ac.irfrontiersin.org By hybridizing the coumarin (B35378) scaffold with an acrolein unit, researchers have developed potent new compounds. A series of 3-(coumarin-3-yl)-acrolein derivatives were synthesized using a molecular hybridization approach. nih.gov The synthesis typically involves a Vilsmeier-Haack type reaction on a 3-acetylcoumarin (B160212) derivative using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the acrolein functionality. researchgate.net These hybrids have shown remarkable inhibitory activity against various cancer cell lines while exhibiting low cytotoxicity towards normal cells. nih.govfrontiersin.org

Phenazine (B1670421) Derivatives: Phenazines are nitrogen-containing heterocyclic compounds known for a broad spectrum of biological activities. ekb.egekb.eg The synthesis of phenazine-acrolein derivatives has been achieved through the reaction of a functionalized phenazine with acrolein. Specifically, the addition of 3-aminophenazin-2-ol to activated acrolein in refluxing acetic acid results in the formation of 2-methylene-2H- Current time information in Bangalore, IN.jlu.edu.cnoxazino[2,3-b]phenazine. ekb.egekb.egscinito.ai This reaction creates a new heterocyclic ring fused to the phenazine core, incorporating the acrolein-derived methylene (B1212753) group.

Lipoic Acid Esters: Lipoic acid is a naturally occurring disulfide compound. While many studies focus on the synthesis of lipoic acid derivatives as acrolein scavengers, the synthesis of lipoic acid itself can originate from acrolein-related precursors. jlu.edu.cn An early synthesis of α-lipoic acid started from β-furyl acrolein, which serves as the carbon backbone for the subsequent multi-step chemical transformation into the target molecule. googleapis.comgoogle.com More recent synthetic strategies for lipoic acid and its analogues have also utilized acrolein in key steps, for example, through a Michael addition to construct the required carbon chain. researchgate.net

Rhodamine B Conjugates: Rhodamine B is a highly fluorescent dye widely used in biological imaging and as a targeting moiety. nih.govresearchgate.net The synthesis of rhodamine-acrolein conjugates creates molecules that combine the fluorescent properties of rhodamine with the reactive nature of the acrolein Michael acceptor. The general synthetic approach involves the reaction of a functionalized rhodamine derivative, often an acid chloride prepared in situ from rhodamine B and oxalyl chloride, with an amine- or alcohol-containing partner molecule that bears the acrolein unit. nih.govresearchgate.net The specific design of an acrolein-rhodamine B derivative has been explored, for example, for use as a sensor. dntb.gov.ua The conjugation links the two moieties, allowing the resulting hybrid to be used in applications such as bio-functional modulation or targeted labeling.

Molecular Reactivity and Adduct Formation Mechanisms of Acrolein and Its Derivatives

Electrophilic Character and Michael Addition Reactions

Acrolein is a potent electrophile among the α,β-unsaturated aldehydes. pnas.org Its reactivity stems from the conjugated system of a carbon-carbon double bond and a carbonyl group, which renders the β-carbon susceptible to nucleophilic attack. pnas.orgnih.gov This characteristic facilitates Michael addition reactions with various nucleophilic biomolecules. pnas.orgnih.gov

Reaction Kinetics and Selectivity with Nucleophilic Biomolecules

The reaction of acrolein with nucleophilic biomolecules is selective, with a preference for "soft" nucleophiles. nih.gov This selectivity is consistent with the Hard and Soft Acids and Bases (HSAB) theory, which predicts that soft electrophiles like acrolein will preferentially react with soft nucleophiles. nih.govnih.gov

The primary targets for acrolein adduction in proteins are the side chains of cysteine, histidine, and lysine (B10760008) residues, as well as the N-terminal amino group. nih.govnih.govacs.org Among these, the sulfhydryl group of cysteine is the "softest" and most reactive nucleophile. nih.govnih.govnih.gov Kinetic studies have shown that acrolein reacts rapidly with cysteine residues. nih.govnih.gov The reaction rate with different thiols shows a strong correlation with the thiol pKa, indicating that the more nucleophilic thiolate anion is the reactive species. researchgate.netnih.gov

The reactivity order for nucleophilic amino acid residues with acrolein is generally considered to be cysteine > histidine > lysine. researchgate.net Adduct formation with the side chains of lysine and histidine is significantly slower than with cysteine and often requires higher concentrations of acrolein. nih.govacs.org When cysteine residues are blocked, adducts can form at the N-terminal amino group or histidine residues, while lysine adducts are less frequently detected. nih.govacs.org

Table 1: Reactivity of Acrolein with Nucleophilic Amino Acids

Amino Acid Nucleophilic Group Reactivity with Acrolein
Cysteine Sulfhydryl (-SH) High
Histidine Imidazole (B134444) ring Moderate
Lysine ε-amino group (-NH2) Low

Formation of Covalent Adducts via Michael Addition

The primary mechanism for the reaction of acrolein with nucleophiles like the sulfhydryl group of cysteine is Michael addition. pnas.orgnih.gov In this reaction, the nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated aldehyde, leading to the formation of a stable covalent adduct. pnas.orgnih.gov This addition results in a saturated carbon-carbon bond, while the aldehyde group of acrolein is retained in the initial adduct. pnas.org

The initial Michael adduct formed with cysteine has a mass increase of 56 Da (M+56). nih.govnih.gov While this reaction is rapid, the resulting adduct is not always stable. nih.govnih.gov The aldehyde group of the Michael adduct can further react with other nearby nucleophilic groups, leading to the formation of more complex structures, including intramolecular and intermolecular cross-links. nih.gov

Acrolein also reacts with DNA bases, primarily deoxyguanosine, to form exocyclic adducts. nih.govoncotarget.com The major product is γ-hydroxy-1,N2-propano-2'-deoxyguanosine (γ-HOPdG). nih.govnih.gov This adduct formation is a result of Michael addition of the N2-amino group of deoxyguanosine to acrolein. nih.gov

Schiff Base Formation and Subsequent Chemical Rearrangements

In addition to Michael addition, acrolein can react with primary amino groups, such as the ε-amino group of lysine and the N-terminal α-amino group of proteins, to form Schiff bases. nih.govacs.org This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of acrolein, followed by the elimination of a water molecule to form an imine. nih.govrroij.com

Intermolecular and Intramolecular Schiff Base Adducts

The initial Michael adducts, which retain an aldehyde group, are more reactive than acrolein itself. nih.govacs.org This enhanced reactivity allows the aldehyde group of the adduct to react with nearby amino groups, leading to the formation of both intermolecular and intramolecular Schiff base adducts. nih.gov Intramolecular Schiff base formation can occur when the reacting amino group is part of the same peptide chain, leading to a cyclic product. nih.gov

For instance, the Michael adduct formed with a cysteine residue can undergo a subsequent intramolecular reaction with a nearby N-terminal amino group to form a more stable cyclic Schiff base adduct. nih.gov This process involves the formation of an M+38 Da adduct from the initial M+56 Da Michael adduct. nih.govnih.gov

Acrolein can also mediate the formation of complex heterocyclic adducts with lysine residues. One such major product is Nε-(3-formyl-3,4-dehydropiperidino)lysine (FDP-lysine). pnas.orgacs.org The formation of FDP-lysine involves the reaction of one lysine molecule with two acrolein molecules through two Michael additions, followed by an aldol (B89426) condensation and dehydration. pnas.orgacs.org

Dynamic Equilibrium and Stability of Adduct Structures

The formation of acrolein adducts is a dynamic process, with adducts existing in equilibrium and varying in stability. nih.govresearchgate.net The initial Michael addition adducts with cysteine (M+56), while formed rapidly, can be unstable and undergo further reactions. nih.govnih.gov Over time, at physiological pH and temperature, these M+56 adducts can gradually decrease, accompanied by an increase in more stable M+38 adducts resulting from intramolecular Schiff base formation. nih.govnih.gov

The stability of Schiff bases themselves can be influenced by the nature of the substituents on the nitrogen atom. researchgate.net The reversibility of Schiff base formation is an inherent characteristic of the reaction. researchgate.net

The γ-HOPdG adduct in DNA exists in a dynamic equilibrium between a ring-closed and a ring-opened form. nih.gov The ring-opened N2-(3-oxopropyl)-2'-deoxyguanosine is the predominant form in duplex DNA. nih.gov

The FDP-lysine adduct is considered a relatively stable product but can also act as a reactive intermediate. researchgate.net It can spontaneously convert to the 3-methylpyridinium (MP-lysine) adduct through a process involving enol formation, rearrangement, deoxygenation, and aromatization. acs.org This challenges an older proposed mechanism where MP-lysine was thought to form directly from lysine and acrolein via an initial Schiff base formation. acs.org

Cycloaddition Reactions

Acrolein and its derivatives can participate in cycloaddition reactions, which are powerful methods for forming cyclic compounds. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules.

Notably, acrolein can undergo Diels-Alder reactions, a type of [4+2] cycloaddition. oup.comrsc.org In these reactions, acrolein typically acts as the dienophile, reacting with a conjugated diene. oup.com The use of catalysts, such as iron(III)-doped montmorillonite, can promote these reactions at room temperature with high yields. oup.comcapes.gov.br The regioselectivity of the Diels-Alder reaction between unsymmetrical dienes and acrolein can be influenced by the reaction conditions and can be predicted using theoretical calculations. nih.gov While the endo-selectivity is a well-known rule for many Diels-Alder reactions, experimental evidence suggests that the simplest reactions involving acrolein may not be inherently endo-selective. rsc.org

Acrolein can also participate in inverse-electron-demand Diels-Alder (DAINV) reactions, where it acts as an electron-poor diene reacting with an electron-rich dienophile. wikipedia.org

Furthermore, acrolein can undergo 1,3-dipolar cycloaddition reactions. For example, it reacts rapidly and selectively with phenyl azide (B81097) in a "click" reaction to form a 4-formyl-1,2,3-triazoline. jst.go.jpnih.gov Asymmetric 1,3-dipolar cycloadditions between nitrones and acrolein have also been developed using chiral catalysts to produce optically active isoxazolidines. organic-chemistry.org

Novel cycloaddition reactions of N-alkyl-α,β-unsaturated imines, derived from the reaction of acrolein with biogenic amines, have been discovered to yield 8-membered cyclic compounds. jst.go.jpnih.gov The dimerization of acrolein itself is an intriguing case of a hetero-Diels-Alder reaction where the regioselectivity is not determined by electronic preferences alone but is influenced by non-covalent interactions at the transition state. wustl.edursc.org

Diels-Alder Pathways

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the formation of a six-membered ring through a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. nih.govrsc.org Acrolein, with its electron-deficient carbon-carbon double bond adjacent to an aldehyde group, serves as an effective dienophile in these reactions. The stereoselectivity and regioselectivity of Diels-Alder reactions involving unsymmetrical reactants are critical aspects that determine the structure of the resulting cycloadducts. nih.gov

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in understanding the intricacies of these reaction pathways. nih.govresearchgate.net For the reaction between acrolein and an unsymmetrical diene like 1,8-dichloroanthracene (B3240527), Frontier Molecular Orbital (FMO) analysis indicates that the primary interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of acrolein. nih.gov This classifies it as a normal electronic demand (NED) reaction, where the charge moves from the electron-rich diene to the electron-poor acrolein. nih.gov

The reaction of 1,8-dichloroanthracene with acrolein, catalyzed by boron trifluoride etherate, yields two separable isomers: a major anti product (66%) and a minor syn product (10%). nih.gov Computational analysis of the potential energy surface confirms that the formation of the anti product is favored. nih.gov The reaction can proceed through four different transition states, leading to two anti isomers and two syn isomers, which differ in the conformation of the aldehyde group. nih.gov

Stereoselectivity is also governed by the "endo rule," which often predicts the major product in kinetically controlled Diels-Alder reactions. rsc.org However, the extension of this rule to acyclic dienophiles like acrolein is not always straightforward. rsc.org In the reaction between cyclopentadiene (B3395910) and acrolein, four possible transition states can be formed (endo-cis, exo-cis, endo-trans, exo-trans). acs.org Computational studies show that the use of an ionic liquid as a solvent enhances the endo selectivity of this reaction compared to the reaction in the gas phase. acs.org Catalysts can significantly influence the outcome; for instance, organocatalysts like L-proline and (S)-indoline-2-carboxylic acid can selectively favor the formation of endo or exo cycloadducts, respectively, in the 1,3-dipolar cycloaddition reactions of azomethine imines with acrolein. nii.ac.jp

Table 1: Examples of Diels-Alder Reactions Involving Acrolein

DieneDienophileCatalyst/ConditionsMajor Product(s)Key FindingsCitations
1,8-dichloroanthraceneAcroleinBoron trifluoride etherateanti isomer (66%), syn isomer (10%)A normal electronic demand (NED) reaction favoring the anti product. nih.gov
1,3-butadieneAcroleinGas-phase, B3LYP/6-311++G(2df, 2P)3-CyclohexenecarboxaldehydeThe reaction is exothermic, spontaneous, and proceeds through a concerted asynchronous transition state. researchgate.net
CyclopentadieneAcroleinIonic liquid ([mmim][PF6])endo adductThe ionic liquid solvent enhances the endo selectivity compared to the gas phase reaction. acs.org
CyclohexadieneAcroleinMacMillan catalyst (chiral imidazolidinone)Asymmetric cycloadductOrganocatalyst induces enantioselectivity in the Diels-Alder reaction. researchgate.net

Polyamine-Acrolein Cyclic Adducts via 4+4 Cycloaddition

Acrolein is generated endogenously through various metabolic processes, including the oxidative catabolism of polyamines such as spermine (B22157) and spermidine (B129725). acs.orgfrontiersin.orgoup.com This reaction is catalyzed by enzymes like spermine oxidase (SMOX) and vascular adhesion protein-1 (VAP-1), which convert spermine into spermidine, hydrogen peroxide, and 3-aminopropanal. frontiersin.orgnih.gov The latter compound, 3-aminopropanal, spontaneously degrades to acrolein via β-elimination. acs.org

The high reactivity of acrolein allows it to readily interact with biological nucleophiles. A significant reaction pathway involves its interaction with polyamines themselves, leading to the formation of eight-membered heterocyclic structures known as 1,5-diazacyclooctanes. nih.govresearchgate.netresearchgate.net This transformation occurs via a formal [4+4] cycloaddition reaction. nih.govsciencedaily.com The process is initiated by the condensation of acrolein with a primary amine of the polyamine to form an N-alkyl-α,β-unsaturated imine intermediate. researchgate.netresearchgate.net This is followed by an amine-mediated cycloaddition to yield the stable 1,5-diazacyclooctane (B3191712) ring. researchgate.netresearchgate.net

This cycloaddition process is highly efficient and can occur under physiological conditions. researchgate.net It is considered a plausible biological mechanism for neutralizing the toxicity of acrolein. researchgate.netresearchgate.net The resulting cyclic adducts, such as cSPD (from spermidine) and cSPM (from spermine), are not merely detoxification products. Research has shown that these biologically relevant 1,5-diazacyclooctanes can inhibit the fibrillization of amyloid-β(1-40) peptides, which is a process associated with Alzheimer's disease. nih.govsciencedaily.comnih.gov This suggests that the [4+4] cycloaddition pathway may play a role in modulating oxidative stress processes linked to neurodegenerative diseases. nih.govnih.gov The formation of these eight-membered cyclic products appears to be an exclusive outcome of the reaction between acrolein and biologically relevant amines like polyamines. researchgate.net

Table 2: Polyamine-Acrolein [4+4] Cycloaddition Products

PolyamineAcrolein StoichiometryIntermediateCycloaddition TypeProduct NameBiological SignificanceCitations
Spermidine (SPD)2 equivalentsN-alkyl-α,β-unsaturated imineFormal [4+4] CycloadditionCyclic Spermidine-Acrolein Adduct (cSPD)Inhibits Aβ40 fibrillization; potential modulator of oxidative stress. nih.gov
Spermine (SPM)2 equivalentsN-alkyl-α,β-unsaturated imineFormal [4+4] CycloadditionCyclic Spermine-Acrolein Adduct (cSPM)Inhibits Aβ40 fibrillization; potential modulator of oxidative stress. nih.govsciencedaily.com
Biogenic Amines (e.g., Noradrenaline, Sphingosine)2 equivalentsN-alkyl-α,β-unsaturated imineFormal [4+4] Cycloaddition1,5-DiazacyclooctanesExclusive products formed under physiological conditions, neutralizing toxic acrolein. researchgate.netresearchgate.net

Structural Elucidation and Mechanistic Characterization of Acrolein Biomolecule Adducts

Protein Adducts

Acrolein primarily targets the nucleophilic side chains of cysteine, lysine (B10760008), and histidine residues in proteins. nih.govnih.gov The reactivity of acrolein with these amino acids is a key factor in its biological effects. nih.gov

Cysteine Adducts: Michael Adducts (M+56 Da) and Rearranged Products (M+38 Da)

The sulfhydryl group of cysteine is the most reactive nucleophile in proteins towards acrolein. nih.govfrontiersin.org The reaction proceeds rapidly via a Michael addition, where the β-carbon of acrolein is attacked by the cysteine thiol group. This results in the formation of a stable adduct with a mass increase of 56 Daltons (Da), corresponding to the addition of an acrolein molecule. nih.govacs.orgnih.gov This initial Michael adduct retains a reactive aldehyde group. nih.govpnas.org

While the acrolein-cysteine Michael adduct (M+56 Da) is relatively stable, it can undergo further intramolecular reactions. nih.govacs.orgnih.gov Specifically, the newly introduced aldehyde can react with a nearby primary amino group, such as the N-terminal amino group of the protein, to form a Schiff base. nih.gov This subsequent cyclization and dehydration result in a rearranged product with a net mass increase of 38 Da. nih.govacs.orgnih.gov The formation of this M+38 Da adduct is a slower process that occurs at physiological pH and temperature, gradually increasing as the M+56 Da adduct decreases. nih.govacs.orgnih.gov The proximity of the cysteine residue to the N-terminus increases the likelihood of this intramolecular cyclization. nih.gov

Table 1: Acrolein-Cysteine Adducts

Adduct Type Mass Increase (Da) Formation Mechanism Key Features
Michael Adduct M+56 Rapid Michael addition of the cysteine thiol group to the β-carbon of acrolein. nih.govacs.orgnih.gov Initial, stable adduct that retains a reactive aldehyde group. nih.govpnas.org

| Rearranged Product | M+38 | Intramolecular Schiff base formation between the aldehyde of the Michael adduct and a nearby amino group (e.g., N-terminus), followed by dehydration. nih.govacs.orgnih.gov | A more slowly formed, cyclized adduct. nih.gov |

Lysine Adducts: Nε-(3-formyl-3,4-dehydropiperidino)lysine (FDP-Lysine) and Related Structures

The reaction of acrolein with lysine residues is more complex than with cysteine. pnas.org The primary amino group of the lysine side chain can react with two molecules of acrolein. pnas.org This process involves sequential Michael additions, followed by an aldol (B89426) condensation and dehydration, leading to the formation of a unique heterocyclic structure known as Nε-(3-formyl-3,4-dehydropiperidino)lysine (FDP-lysine). pnas.orgacs.orgacs.org FDP-lysine is a major product of the reaction between acrolein and lysine. researchgate.net

Recent studies have further elucidated the mechanism, suggesting that the formation of a double Michael adduct is a key intermediate that spontaneously converts to the stable FDP product. acs.org FDP-lysine itself is an electrophilic warhead that can participate in further reactions, such as protein cross-linking. acs.org Under certain conditions, FDP-lysine can be converted to Nε-(3-methylpyridinium)lysine (MP-lysine). acs.orgnih.gov Acrolein can also react with the N-terminal amino group of a peptide in a similar manner, and if both a lysine and a free N-terminus are present, a dual FDP product can be formed. acs.org

Table 2: Acrolein-Lysine Adducts

Adduct Name Abbreviation Formation Mechanism
Nε-(3-formyl-3,4-dehydropiperidino)lysine FDP-Lysine Reaction of one lysine molecule with two acrolein molecules via Michael additions, aldol condensation, and dehydration. pnas.org

| Nε-(3-methylpyridinium)lysine | MP-Lysine | Can be formed from FDP-lysine. acs.orgnih.gov |

Histidine Adducts: 3-(N-imidazole)propanal Derivatives

Acrolein also reacts with the imidazole (B134444) group of histidine residues. pnas.orgmdpi.com The reaction proceeds through a Michael addition, resulting in the formation of Nτ-(3-propanal)histidine. nih.govacs.orgacs.org This adduct possesses a carbonyl functionality. pnas.orgacs.org

Quantitative analysis has shown that Nτ-(3-propanal)histidine can be a major adduct formed when proteins are modified by acrolein, particularly during lipid peroxidation. nih.govacs.orgacs.org Despite its potential instability, methods have been developed to detect and quantify this adduct, revealing its significant presence in systems like oxidized low-density lipoproteins (LDL). nih.govacs.orgacs.org This suggests that under certain oxidative stress conditions, histidine residues can be primary targets for acrolein modification. frontiersin.orgnih.govacs.org

Comprehensive Profiling of Acrolein-Modified Proteins (e.g., Carbonylation Mechanisms)

The reaction of acrolein with cysteine, lysine, and histidine residues results in the introduction of a carbonyl group into the protein, a process known as carbonylation. pnas.orgnih.gov This protein carbonylation serves as a marker for acrolein-induced protein modification. pnas.org

Global proteomics approaches have been developed to identify the full spectrum of proteins targeted by acrolein. nih.govresearchgate.netnih.gov These methods often involve labeling the carbonyl groups of acrolein adducts with biotin (B1667282) hydrazide, allowing for the subsequent purification of the modified proteins or peptides using avidin (B1170675) chromatography. nih.govresearchgate.net The isolated proteins or peptides are then identified by mass spectrometry. nih.govresearchgate.net

These comprehensive profiling studies have identified a wide range of acrolein-modified proteins, including stress proteins, cytoskeletal proteins, and key enzymes involved in redox signaling such as thioredoxin reductase, thioredoxin, and peroxiredoxins. nih.govresearchgate.netnih.gov For instance, the catalytic selenocysteine (B57510) residue in thioredoxin reductase has been identified as a specific target for acrolein adduction, leading to enzyme inactivation. nih.govresearchgate.netnih.gov Chemoproteomic methods using aldehyde-directed probes have collectively identified over 2,300 proteins and more than 500 cysteine sites targeted by acrolein, highlighting the extensive nature of acrolein-mediated protein damage. nih.govresearchgate.net

DNA Adducts

In addition to proteins, acrolein can also react with DNA, leading to the formation of mutagenic adducts. nih.govnih.gov

Deoxyguanosine Adducts: Alpha- and Gamma-Hydroxy-1,N2-Propano-2'-Deoxyguanosine (α-HOPdG, γ-HOPdG)

The primary target for acrolein in DNA is the deoxyguanosine (dG) base. nih.govtandfonline.comnih.gov The reaction of acrolein with dG results in the formation of two major exocyclic adduct isomers: α-hydroxy-1,N2-propano-2'-deoxyguanosine (α-HOPdG) and γ-hydroxy-1,N2-propano-2'-deoxyguanosine (γ-HOPdG). acs.orgnih.govtandfonline.comnih.gov These adducts are formed through a Michael addition followed by ring closure. acs.org

The γ-HOPdG isomer is generally the major adduct formed. nih.govtandfonline.comnih.gov However, the α-HOPdG isomer, though formed in smaller amounts, is considered to be more mutagenic and is more difficult to repair, leading to its potential accumulation in vivo. tandfonline.comnih.gov The formation of these adducts can disrupt normal Watson-Crick base pairing, inhibit DNA synthesis, and lead to mutations, primarily G:C to T:A and G:C to A:T transversions. nih.govacs.org The distribution of these adducts is not random, with a preference for guanine-rich sequences, which often correspond to mutational hotspots. nih.gov In duplex DNA, the γ-HOPdG adduct can exist in a ring-opened form, which contains a reactive aldehyde that can form cross-links with other DNA bases or proteins. acs.orgacs.org

Table 3: Acrolein-Deoxyguanosine Adducts

Adduct Name Abbreviation Relative Abundance Mutagenicity Key Features
α-hydroxy-1,N2-propano-2'-deoxyguanosine α-HOPdG Minor isomer. tandfonline.comnih.gov More mutagenic than γ-HOPdG. tandfonline.comnih.gov Difficult to repair, may accumulate in vivo. tandfonline.comnih.gov Induces G→T transversions. acs.org

| γ-hydroxy-1,N2-propano-2'-deoxyguanosine | γ-HOPdG | Major isomer. nih.govtandfonline.comnih.gov | Less mutagenic than α-HOPdG. acs.org | Can be repaired by some DNA polymerases. tandfonline.comnih.gov Can form interstrand DNA-DNA and DNA-protein cross-links. tandfonline.comnih.govacs.org |

Adducts with Other DNA Bases (Deoxyadenosine, Deoxycytidine, Thymidine)

While deoxyguanosine is a primary target for acrolein, other DNA bases are also susceptible to adduction, leading to a variety of structural modifications.

Deoxyadenosine Adducts: The reaction of acrolein with 2'-deoxyadenosine (B1664071) yields multiple structurally distinct adducts. nih.gov These include the initial Michael adduct, which can undergo further reactions. For instance, a Dimroth rearrangement of one adduct can occur, and subsequent reaction with another acrolein molecule can lead to the formation of more complex structures. nih.gov The formation of N6-adducts and adducts derived from two acrolein units has been confirmed in calf thymus DNA. nih.gov The structures of these adducts have been characterized using techniques such as UV absorbance, mass spectrometry, and NMR spectroscopy. nih.gov

Deoxycytidine Adducts: Acrolein reacts with 2'-deoxycytidine (B1670253) to form exocyclic compounds. nih.gov Specifically, the reaction produces 3-(2'-deoxyribosyl)-7,8,9-trihydro-7-hydroxypyrimido[3,4- c]pyrimidin-2-one. nih.gov This reaction introduces a new chiral center, resulting in a mixture of diastereomers. nih.gov These adducts are unstable in basic conditions and can undergo ring-opening and deamination to form 2'-deoxyuridine (B118206) adducts. nih.gov The reaction with 2'-deoxycytidine proceeds most rapidly at acidic or neutral pH. nih.govresearchgate.net

Thymidine (B127349) Adducts: The reaction of acrolein with thymidine primarily yields N3-(3''-oxopropyl)thymidine. nih.gov This product is unstable in aqueous solutions and can be reduced to its corresponding alcohol. nih.gov The reaction is pH-dependent, occurring most rapidly at a pH of 9.2, less so at neutral pH, and not at all at acidic pH levels. nih.gov

DNA-DNA and DNA-Peptide/Protein Cross-Links

Acrolein's bifunctional nature allows it to induce cross-links between DNA strands and between DNA and proteins, representing a severe form of DNA damage.

DNA-DNA Cross-Links: The major acrolein-deoxyguanosine adduct, γ-hydroxy-1,N2-propanodeoxyguanosine (γ-OH-PdG), can induce interstrand DNA cross-links. acs.orgresearchgate.netnih.gov This adduct exists in equilibrium with a ring-opened aldehyde form that is reactive. nih.govacs.orgacs.org In specific DNA sequences, such as 5'-dC-dG-3', this adduct can form a reversible cross-link with the exocyclic amino group of a guanine (B1146940) on the complementary strand. acs.org The resulting cross-link is a mixture of imine and carbinolamine structures. acs.org The formation and stability of these cross-links can be influenced by the sequence context and the stereochemistry of the initial adduct. acs.org These cross-links are significant because they can block DNA replication. acs.org

DNA-Peptide/Protein Cross-Links (DPCs): Acrolein can directly mediate the formation of DPCs through Schiff base formation. acs.org Furthermore, the γ-OH-PdG adduct can also react with proteins to form DPCs. nih.govacs.orgnih.gov This has been demonstrated in vitro with the restriction enzyme EcoRI, where the γ-OH-PdG adduct within the enzyme's recognition site formed a cross-link with the protein. nih.gov The formation of such bulky adducts can significantly impede cellular processes like replication and transcription. nih.govacs.org Acrolein has been shown to react with the amino groups of lysine and arginine, the imidazole group of histidine, and the thiol group of cysteine in proteins to form these cross-links. frontiersin.org

Lipid Adducts and Peroxidation Byproducts

Acrolein is a known byproduct of lipid peroxidation, a process that contributes to oxidative stress. nih.govnih.govresearchgate.net It readily reacts with various lipid components, particularly those containing primary amine groups.

Glycerophosphoethanolamine (GPEtn) Adducts: Acrolein reacts with GPEtn lipids, which contain a primary amine. The reaction involves the addition of two acrolein molecules to the primary amine, followed by an aldol condensation. nih.gov This process results in the formation of a piperidine-derived product named 1,2-diradyl-sn-glycero-3-phosphoethanol-(3-formyl-4-hydroxy)piperidine (FHP) lipids. nih.gov The formation of these adducts has been observed in cells exposed to acrolein in a dose-dependent manner. nih.gov

Protein-Bound Acrolein from Lipid Peroxidation: During lipid peroxidation, acrolein is generated and can covalently bind to proteins. pnas.org This leads to the formation of various adducts, including Nε-(3-formyl-3,4-dehydropiperidino)lysine (FDP-lysine) from lysine residues. pnas.orgacs.org Another significant adduct formed is Nτ-(3-propanal)histidine, which has been identified as a major product in oxidized low-density lipoproteins (LDL). acs.orgacs.org The reaction of acrolein with protein nucleophiles like cysteine, histidine, and lysine is a key mechanism of its toxicity. frontiersin.org

Glutathione (B108866) Conjugates and Metabolic Intermediates

The primary detoxification pathway for acrolein in the body involves its conjugation with glutathione (GSH). oup.comcdc.govnih.gov This initial conjugation can occur spontaneously or be catalyzed by glutathione-S-transferases (GSTs). oup.comfrontiersin.org The resulting GSH conjugate undergoes further metabolism to form mercapturic acids, which are then excreted in the urine. nih.gov

The main urinary metabolites of acrolein are S-(3-hydroxypropyl)mercapturic acid (3-HPMA) and S-(2-carboxylethyl)mercapturic acid (CEMA). oup.comcdc.govnih.gov

S-(3-hydroxypropyl)mercapturic acid (3-HPMA): The formation of 3-HPMA begins with the conjugation of acrolein to GSH. nih.govrupahealth.com This conjugate is then processed, involving the reduction of the aldehyde group and subsequent enzymatic steps to yield 3-HPMA. oup.comnih.govrupahealth.com 3-HPMA is considered a major and stable urinary metabolite of acrolein and is often used as a biomarker for acrolein exposure. rupahealth.comjst.go.jpnih.gov

S-(2-carboxylethyl)mercapturic acid (CEMA): The formation of CEMA also starts with the acrolein-GSH conjugate. oup.comnih.gov In this pathway, the aldehyde group of the conjugate is oxidized to a carboxylic acid, leading to the formation of CEMA. oup.comnih.gov This metabolite has been identified in the urine of rats following acrolein administration. cdc.govnih.gov

Biochemical Pathways and Molecular Mechanisms of Acrolein Derivative Activity

Modulation of Cellular Redox Homeostasis

The acrolein derivative is a potent modulator of the cell's redox environment. Its activity is primarily initiated by its high reactivity towards nucleophilic molecules, which are essential for maintaining cellular redox balance. researchgate.net This interaction triggers a cascade of events, including the depletion of key antioxidants and the induction of oxidative stress pathways. mdpi.com

Glutathione (B108866) Depletion Mechanisms

One of the most immediate and significant effects of the acrolein derivative is the rapid depletion of intracellular glutathione (GSH). nih.govnih.gov GSH is a critical tripeptide antioxidant that plays a central role in protecting cells from oxidative damage. mdpi.com The depletion occurs primarily through a direct covalent reaction known as Michael addition. nih.gov In this reaction, the electrophilic β-carbon of the acrolein derivative's α,β-unsaturated aldehyde structure readily reacts with the nucleophilic thiol group of the cysteine residue in glutathione. acs.org

This conjugation can occur non-enzymatically or be catalyzed by glutathione-S-transferases (GSTs). oup.com The resulting acrolein-GSH conjugate is then further metabolized for excretion. nih.gov This process effectively sequesters and removes GSH from the cellular antioxidant pool. The extent of GSH depletion is a critical determinant of the cell's vulnerability to subsequent oxidative insults. oup.com Studies have shown that exposure to acrolein can reduce GSH levels by over 34% in human corneal stromal fibroblasts. nih.gov This rapid depletion of GSH compromises the cell's primary defense against reactive oxygen species (ROS), leading to a state of oxidative stress. nih.govnih.gov

Induction of Oxidative Stress Pathways

Following the depletion of glutathione, cells experience a significant increase in oxidative stress. nih.gov This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. The acrolein derivative contributes to this state through multiple mechanisms.

Firstly, the reduction in GSH levels impairs the function of glutathione peroxidase (GSH-Px), an enzyme that relies on GSH to detoxify harmful peroxides. mdpi.com This leads to the accumulation of ROS, such as hydrogen peroxide. Secondly, the acrolein derivative can directly interact with and damage mitochondria, the primary site of cellular respiration and a major source of endogenous ROS production. oup.com This mitochondrial dysfunction can lead to an increased leakage of superoxide (B77818) radicals into the cytoplasm, further exacerbating oxidative stress. mdpi.com

The accumulation of ROS can lead to widespread cellular damage, including lipid peroxidation, where ROS attack polyunsaturated fatty acids in cell membranes, leading to a loss of membrane integrity and function. nih.gov Acrolein itself is both an initiator and a product of lipid peroxidation, creating a damaging feedback loop that perpetuates oxidative stress. oup.com

Impact on Antioxidant Enzyme Systems (e.g., SOD, GSH-Px) and Nrf2-ARE Pathway Activation

The acrolein derivative has a complex, often dual, impact on the cell's enzymatic antioxidant defense systems. Key enzymes in this system include Superoxide Dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, and Glutathione Peroxidase (GSH-Px), which reduces hydrogen peroxide and lipid hydroperoxides. mdpi.com Exposure to the acrolein derivative can lead to a decrease in the activity of both SOD and GSH-Px, further weakening the cell's antioxidant capacity. oup.com

In response to this chemical stress, cells can activate a protective signaling pathway known as the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Nrf2 is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm. nih.gov However, electrophiles like the acrolein derivative can modify specific cysteine residues on Keap1, the inhibitor protein of Nrf2. This modification leads to the release and translocation of Nrf2 to the nucleus.

Once in the nucleus, Nrf2 binds to the ARE in the promoter regions of a host of antioxidant and detoxification genes, stimulating their transcription. mdpi.com This adaptive response can lead to an increased synthesis of protective enzymes, including those involved in glutathione synthesis and regeneration, in an attempt to restore redox homeostasis. oup.com However, this activation is often dose-dependent. While low concentrations may induce this protective response, higher concentrations can overwhelm the system, leading to the inhibition of these very enzymes. oup.com

Interactions with Protein Structure and Function

The high electrophilicity of the acrolein derivative makes it highly reactive towards proteins. nih.gov By forming covalent adducts with specific amino acid residues, it can alter protein structure, leading to impaired function, disruption of cellular signaling, and aggregation. researchgate.net

Covalent Modification of Key Enzymes and Regulatory Proteins

The acrolein derivative covalently modifies proteins by reacting with nucleophilic side chains of amino acids, primarily cysteine, but also histidine and lysine (B10760008). nih.govnih.gov The reaction with cysteine occurs via Michael addition to its sulfhydryl group, while reactions with lysine's amino group can involve both Michael addition and Schiff base formation. nih.govpnas.org

This modification can have profound consequences on protein function. nih.gov The formation of these adducts can directly inactivate enzymes by modifying amino acids within the active site or allosteric regulatory sites. For example, acrolein has been shown to inactivate enzymes involved in its own metabolism, such as aldehyde dehydrogenase. oup.com Furthermore, regulatory proteins, such as transcription factors and signaling kinases, are also targets. Modification of these proteins can disrupt critical cellular signaling pathways that control processes like cell growth, proliferation, and apoptosis. oup.com

Table 1: Protein Targets of Acrolein Derivative Modification and Functional Consequences
Target Protein/ResidueMechanism of ModificationFunctional ConsequenceReference
Cysteine ResiduesMichael AdditionLoss of protein function, enzyme inactivation, disruption of redox sensing. nih.gov
Lysine ResiduesMichael Addition, Schiff Base FormationFormation of stable adducts (e.g., FDP-lysine), protein cross-linking, altered protein charge. pnas.orgacs.org
Histidine ResiduesMichael AdditionAlteration of enzyme catalytic activity, disruption of metal binding sites. pnas.org
Thioredoxin Reductase (TR)Covalent AdductionInactivation of the enzyme, impairment of the thioredoxin antioxidant system. researchgate.net
Aldehyde DehydrogenaseCovalent AdductionInhibition of enzyme activity, impairment of aldehyde detoxification pathways. oup.com

Alteration of Protein-Protein Interactions

The covalent modification of proteins by the acrolein derivative can also lead to significant alterations in their interactions with other proteins. These modifications can induce conformational changes that either block or expose protein binding sites, thereby disrupting the formation of essential protein complexes. acs.org

For instance, the modification of a protein within a signaling cascade can prevent it from binding to its upstream activator or downstream effector, effectively terminating the signal. A recent study demonstrated that acrolein-induced modification of lysine residues can form a novel reactive adduct, Nε-(3-formyl-3,4-dehydropiperidino)lysine (FDP-Lys). acs.org This adduct is itself an electrophile and can react with nearby nucleophilic residues on the same or different proteins, leading to intra- and intermolecular cross-linking. acs.org This cross-linking can result in the formation of non-functional protein aggregates and has been shown to alter protein-protein interaction networks, affecting a wide range of cellular processes. acs.org This disruption of the cellular interactome contributes significantly to the cytotoxic effects of the acrolein derivative. nih.gov

Mechanisms of Protein Carbonylation and Conformational Changes

Acrolein and its derivatives are potent inducers of protein carbonylation, a form of oxidative damage that introduces carbonyl groups (aldehydes and ketones) into protein side chains. This process is a key mechanism of acrolein's cytotoxicity and can lead to significant conformational changes, altering protein function. nih.govnih.gov

The primary mechanism involves the high electrophilicity of acrolein, which facilitates its reaction with nucleophilic amino acid residues in proteins. nih.gov The reaction proceeds mainly through a Michael-type addition, where acrolein forms covalent adducts with the side chains of cysteine, histidine, and lysine residues. nih.govoup.com Cysteine's sulfhydryl group is a particularly favorable target. scispace.com This adduction directly introduces a carbonyl group, leading to what is termed "secondary protein carbonylation". nih.gov

One specific modification involves the conversion of lysine residues into a heterocyclic α,β-unsaturated carbonyl known as 3-formyl-3,4-dehydropiperidino (FDP). acs.org This transformation is significant as it converts the nucleophilic lysine into an electrophilic structure, capable of further reactions. acs.org

Proteomic studies have identified specific cellular proteins that are selectively carbonylated by acrolein. These include structural proteins like β-actin and tropomyosin, as well as proteins involved in energy metabolism and mitochondrial function, such as the voltage-dependent anion channel (VDAC). nih.gov The carbonylation of these targets can disrupt cytoskeletal integrity, impair energy production, and compromise cellular homeostasis. nih.gov

Table 1: Effects of Acrolein on Protein Carbonylation
MechanismTarget Amino AcidsKey Protein Targets IdentifiedFunctional Consequence
Michael AdditionCysteine, Histidine, Lysine nih.govTropomyosin-3, β-actin nih.govDisruption of cytoskeletal integrity nih.gov
FDP-Lysine Adduct FormationLysine acs.orgMitochondrial Tu translation elongation factor (EFTumt) nih.govImpairment of protein synthesis nih.gov
Secondary CarbonylationMultipleVoltage-dependent anion channel (VDAC) nih.govAlteration of mitochondrial permeability nih.gov

Influence on Cellular Signaling Pathways

Acrolein derivatives exert profound effects on various intracellular signaling pathways that govern fundamental cellular processes, including survival, proliferation, and apoptosis.

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that promotes cell survival, partly by modulating the function of the Bcl-2 family of apoptosis-regulating proteins. researchgate.netmdpi.com While acrolein is a known modulator of cell survival and apoptosis, its direct and specific impact on the PI3K/AKT/Bcl-2 axis is complex. However, acrolein is known to activate other stress-related kinase pathways. Studies have shown that acrolein exposure can lead to the sustained activation of Mitogen-Activated Protein Kinases (MAPKs), including c-Jun N-terminal kinase (JNK) and p38. nih.gov The activation of JNK, in particular, has been directly linked to acrolein-induced apoptosis and liver injury. nih.gov These kinase pathways can cross-talk with survival pathways, influencing the cellular decision between survival and death. The activation of these stress pathways often counteracts pro-survival signals that might be mediated by pathways like PI3K/AKT.

Acrolein derivatives are potent regulators of cell proliferation and apoptosis. At lower, non-lethal doses, acrolein can inhibit cell proliferation. oup.com At higher concentrations, it is a robust inducer of apoptosis, primarily through the activation of the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. nih.govsemanticscholar.org

In the death receptor pathway, acrolein has been shown to upregulate the Fas ligand (FasL). nih.govresearchgate.net This leads to the activation of the Fas receptor and the recruitment of adaptor proteins, culminating in the activation of the initiator caspase-8. nih.govresearchgate.net Activated caspase-8 can then directly activate downstream executioner caspases like caspase-7 or cleave the Bcl-2 family protein Bid into its truncated form, tBid. nih.govresearchgate.net tBid translocates to the mitochondria, linking the extrinsic pathway to the intrinsic apoptotic cascade. researchgate.net The tumor suppressor protein p53 has been identified as a key initiating factor in acrolein-induced death receptor activation. nih.gov

Table 2: Acrolein's Role in Apoptosis Signaling Pathways
PathwayKey Molecular EventMediatorsOutcome
Death Receptor PathwayUpregulation of Fas Ligand (FasL) nih.govp53, Caspase-8, Caspase-2, Caspase-7 nih.govInitiation of extrinsic apoptosis
Mitochondrial "Cross-talk"Cleavage of Bid to tBid nih.govCaspase-8 nih.govAmplification of apoptotic signal
Intrinsic PathwayMitochondrial membrane depolarization semanticscholar.orgBax, Cytochrome c, Caspase-9 semanticscholar.orgInitiation of intrinsic apoptosis
ER Stress PathwayActivation of UPR pathways nih.govTNF-α, IL-6, IL-8 nih.govER-mediated apoptosis

Impact on Mitochondrial Function and Bioenergetics

Mitochondria are primary targets of acrolein-induced toxicity. nih.gov Acrolein derivatives disrupt mitochondrial function and cellular bioenergetics through multiple mechanisms, leading to a decline in cellular energy and the initiation of apoptosis. nih.govoaepublish.com

Exposure to acrolein leads to significant damage to mitochondrial DNA (mtDNA) and inhibits mitochondrial respiration. nih.govresearchgate.net This impairment results in a decreased rate of oxygen consumption, reduced capacity for ATP production, and a drop in the mitochondrial membrane potential. nih.govresearchgate.net Acrolein can directly inhibit key NADH-linked mitochondrial enzymes, including pyruvate (B1213749) dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH). uky.edu This inhibition is thought to occur through the covalent modification of lipoic acid, a critical cofactor for these enzyme complexes. uky.edu Furthermore, acrolein inhalation has been shown to acutely disrupt the molecular regulation of mitochondrial metabolism and biogenesis in lung tissue. nih.gov The culmination of these effects is a state of severe mitochondrial dysfunction, which can trigger the release of pro-apoptotic factors like cytochrome c, further committing the cell to apoptosis. nih.gov

Immunomodulatory Mechanisms and Inflammatory Response Pathways

Acrolein derivatives display complex immunomodulatory properties, acting as both pro-inflammatory and anti-inflammatory agents depending on the context, dose, and duration of exposure. researchgate.netnih.gov

In many instances, acrolein acts as a pro-inflammatory agent by activating key signaling pathways that drive inflammation. It can induce the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov This induction is often mediated through the activation of the NF-κB and MAPK signaling pathways. nih.gov For example, acrolein exposure in human nasal epithelial cells was found to be pro-inflammatory, increasing IL-8 release. nih.gov

Conversely, acrolein has also been shown to possess immunosuppressive or anti-inflammatory capabilities. researchgate.net This can occur through the direct alkylation and inhibition of components of inflammatory signaling pathways. researchgate.net Acrolein can suppress the activation of NF-κB and JNK, thereby reducing the inflammatory response to other stimuli like lipopolysaccharide (LPS). researchgate.netharvard.edu This dual role highlights the complexity of acrolein's interaction with the immune system.

Role in Polyamine Metabolism and Associated Biochemical Transformations

Acrolein is intrinsically linked to cellular polyamine metabolism. It is a toxic byproduct generated during the catabolism of polyamines, specifically from the oxidation of spermine (B22157) by the enzyme spermine oxidase (SMO). bohrium.comnih.gov This enzymatic reaction also produces hydrogen peroxide (H₂O₂), but studies have found acrolein to be a far more toxic product. bohrium.comnih.gov

Polyamines—such as putrescine, spermidine (B129725), and spermine—are essential polycations involved in cell growth, differentiation, and proliferation. researchgate.net Their degradation is a tightly regulated process. The oxidation of spermine and spermidine by amine oxidases releases corresponding aminoaldehydes, which can then undergo a β-elimination reaction to yield acrolein. mdpi.com The endogenous production of acrolein from polyamine catabolism represents a significant source of this reactive aldehyde within the body, linking normal cellular metabolism to the generation of a potent cytotoxic agent. nih.gov The acrolein produced can then go on to modify other biomolecules, such as forming adducts with lysine residues of proteins, contributing to cellular damage. researchgate.net

Advanced Analytical and Detection Methodologies in Acrolein Derivative Research

Chromatographic and Spectrometric Techniques for Quantitative Analysis

Chromatography coupled with spectrometry provides the backbone for the quantitative analysis of volatile and semi-volatile organic compounds, including acrolein derivatives. These methods offer high separation efficiency and specific detection, which are essential for complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile compounds like acrolein diacetyl acetal (B89532). mdpi.comthermofisher.com In this method, a sample is vaporized and injected into a gas chromatograph, where it is separated into its individual components based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for each compound.

For a compound like acrolein diacetyl acetal, a direct GC-MS analysis is feasible due to its volatility. mdpi.com The electron ionization (EI) mass spectrum for the related acrolein dimethyl acetal shows characteristic fragments that can be used for its identification. nist.gov The analysis typically involves a headspace or liquid injection into a GC system equipped with a suitable capillary column. The mass spectrometer can be operated in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis of target analytes. gcms.cz

Table 1: Typical GC-MS Parameters for Aldehyde Derivative Analysis
ParameterTypical Setting
ColumnSLB™-5ms (30 m x 0.25 mm I.D. x 0.25 µm df) or equivalent
Injector Temperature240-250°C
Oven ProgramInitial temp 50-60°C, ramped to 220-280°C
Carrier GasHelium
Ionization ModeElectron Ionization (EI) at 70 eV
MS DetectionFull Scan (e.g., m/z 40-400) or Selected Ion Monitoring (SIM)

The use of high-resolution capillary columns is fundamental to achieving the necessary separation of complex mixtures of volatile organic compounds (VOCs). researchgate.netchromatographyonline.com These columns, characterized by their small internal diameter (typically ≤0.32 mm) and long length, provide a high number of theoretical plates, resulting in excellent separation efficiency and sharp peaks. diva-portal.org This is particularly important when analyzing samples containing isomers or compounds with similar boiling points, which may be present alongside acrolein derivatives in environmental or biological samples.

High-resolution GC allows for the separation of acrolein diacetyl acetal from potential interferents, ensuring accurate quantification. researchgate.net When coupled with a sensitive detector like a mass spectrometer or a flame ionization detector (FID), it provides a robust platform for the analysis of trace levels of these compounds. mdpi.comchromatographyonline.com The choice of stationary phase, such as those with nonpolar (e.g., 5% phenyl-methylpolysiloxane) or intermediate polarity, is crucial for optimizing the separation. chromatographyonline.com

Derivatization Strategies for Enhanced Detection and Characterization

Derivatization is a chemical modification process used to convert an analyte into a product (a derivative) that has properties more suitable for a given analytical method. research-solution.com For aldehydes like acrolein, derivatization can increase volatility, improve thermal stability for GC analysis, and enhance detector response. mdpi.comlibretexts.org

Several reagents are commonly used to derivatize carbonyl compounds. One of the most widely used is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). sigmaaldrich.comnih.gov PFBHA reacts with the carbonyl group of aldehydes and ketones to form stable oxime derivatives. sigmaaldrich.com These derivatives are highly responsive to electron capture detection (ECD) and can be readily analyzed by GC-MS, often with significantly lower detection limits. gcms.cznih.gov Another common reagent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with carbonyls to form hydrazones that can be analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection. mdpi.comca.gov However, the stability of the acrolein-DNPH derivative can be an issue. ca.gov For GC analysis, silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to derivatize compounds with active hydrogens, which can be useful if the acrolein derivative is part of a larger, less volatile molecule. sigmaaldrich.com

Application of Novel Fluorescent Chemosensors for Specific Derivatives

Fluorescent chemosensors offer a highly sensitive and selective approach for the detection of specific analytes, including derivatives of acrolein. jst.go.jprsc.org These sensors are designed to exhibit a change in their fluorescent properties upon binding to the target molecule.

One example is a novel fluorescent chemosensor based on a β-(2-pyridyl)acrolein-rhodamine B derivative (RB-AC). jst.go.jpsemanticscholar.org This sensor was developed for the detection of aluminum ions (Al³⁺). jst.go.jp The sensor operates on an "off-on" mechanism, where the spirolactam ring of the rhodamine B moiety is initially in a colorless and non-fluorescent closed state. jst.go.jp Upon binding of Al³⁺, the spirolactam ring opens, leading to a significant enhancement in fluorescence intensity at 580 nm and a visible color change. jst.go.jpsemanticscholar.org This chemosensor demonstrates high selectivity for Al³⁺ over other competing metal ions. jst.go.jp The sensing mechanism is attributed to the chelation of Al³⁺ with the oxygen atoms of the amide groups and the pyridine (B92270) nitrogen of the RB-AC derivative. jst.go.jpsemanticscholar.org

Another innovative approach is the development of a fluorescent nanoplatform for the dual-purpose sensing and removal of acrolein. nih.gov This system integrates carbon dots-manganese dioxide (CDs-MnO₂) and glutathione (B108866) (GSH). nih.gov It functions based on an "off-on-off" fluorescence response. Initially, the fluorescence of the carbon dots is quenched by the MnO₂ nanosheets through an inner filter effect (IFE). The addition of GSH inhibits this effect by converting Mn⁴⁺ to Mn²⁺, thus turning the fluorescence "on". When acrolein is introduced, it undergoes a Michael addition reaction with GSH, which in turn inhibits the GSH-induced conversion of Mn⁴⁺, quenching the fluorescence and turning it "off". nih.gov This nanoplatform exhibits high sensitivity, with a limit of detection (LOD) of 0.067 µM, and high selectivity for acrolein. nih.gov

ChemosensorTarget AnalyteFluorescence MechanismKey FindingsSource(s)
β-(2-pyridyl)acrolein-rhodamine B derivative (RB-AC)Aluminum ion (Al³⁺)"Off-On"High selectivity for Al³⁺; spirolactam ring-opening mechanism; fluorescence enhancement at 580 nm. jst.go.jpsemanticscholar.org
Carbon dots-manganese dioxide (CDs-MnO₂) and glutathione (GSH) nanoplatformAcrolein"Off-On-Off"Dual function of sensing and removal; high sensitivity (LOD 0.067 µM); based on inhibition of an inner filter effect and Michael addition. nih.gov

Applications of Acrolein Derivatives in Advanced Academic Research and Chemical Biology

Utility in Proteomics Research (e.g., Acrolein, DAIH Derivative)

In proteomics, the study of the entire protein complement of a cell or organism, acrolein derivatives serve as tools to investigate protein modification and function. The high reactivity of acrolein with nucleophilic amino acid residues makes it a potent agent for inducing protein carbonylation, a form of oxidative damage. researchgate.net This process is relevant to the study of various pathological states, including neurodegenerative diseases like Alzheimer's. researchgate.net

Researchers use acrolein to intentionally modify proteins in controlled settings, such as with synaptic protein preparations (synaptosomes), and then employ proteomic techniques to identify the specific proteins that are most susceptible to this modification. researchgate.net By treating samples with acrolein and using methods like two-dimensional gel electrophoresis followed by mass spectrometry, specific carbonylated proteins can be identified. researchgate.net This approach provides insight into which cellular systems—such as energy metabolism, neurotransmission, and cytoskeletal integrity—are vulnerable to damage by reactive aldehydes. researchgate.net For example, studies have shown that acrolein selectively carbonylates key proteins, including structural proteins like β-actin and tropomyosin, as well as proteins involved in energy and metabolism like the voltage-dependent anion channel (VDAC). researchgate.net

The interaction is not random; specific proteins are targeted, such as Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme whose activity is inactivated by covalent modification of its catalytic cysteine residue by acrolein. wikipedia.org This specific targeting allows researchers to use acrolein derivatives as probes to understand the susceptibility of certain proteins to oxidative damage.

Table 1: Proteins Identified as Targets of Acrolein-Induced Carbonylation in Proteomics Research

Protein CategorySpecific Protein ExamplesCellular FunctionReference(s)
Cytoskeletal ProteinsTropomyosin-3-gamma, Tropomyosin-5, β-actinCell structure, motility, and integrity researchgate.net
Energy & MetabolismMitochondrial Tu translation elongation factor (EFTumt)Protein synthesis in mitochondria researchgate.net
Voltage-dependent anion channel (VDAC)Mitochondrial metabolism, ion transport researchgate.net
Enzyme RegulationProtein Tyrosine Phosphatase 1B (PTP1B)Signal transduction, dephosphorylation wikipedia.org

Chemical Probes for Understanding Biomolecular Interactions

The inherent reactivity of acrolein derivatives makes them effective chemical probes for exploring the structure and function of biomolecules. The α,β-unsaturated carbonyl system is highly electrophilic and serves as a Michael acceptor, readily forming stable, covalent adducts with biological nucleophiles. scirp.orgresearchgate.net This property is exploited to map reactive sites within proteins and DNA. researchgate.netresearchgate.net

The primary targets in proteins are the side chains of specific amino acid residues. researchgate.net The order of reactivity is typically the sulfhydryl group of cysteine, followed by the imidazole (B134444) ring of histidine, and the ε-amino group of lysine (B10760008). researchgate.netnih.gov By exposing a protein or protein complex to an acrolein derivative and analyzing the resulting adducts, researchers can identify critical, accessible nucleophilic residues. This information can reveal details about a protein's active site, binding pockets, or regions involved in protein-protein interactions. wikipedia.org For instance, the inactivation of PTP1B by acrolein demonstrated a specific covalent modification at the catalytic cysteine residue within the enzyme's active site. wikipedia.org

Similarly, acrolein derivatives react with DNA, particularly with the guanine (B1146940) nucleobase, to form stable adducts. researchgate.netresearchgate.net This reactivity allows them to be used as probes to study DNA damage and repair mechanisms. The formation of these adducts can disrupt DNA structure and function, which is a key area of investigation in toxicology and cancer research. researchgate.net

Building Blocks for Complex Organic Synthesis in Research Settings

In research-focused organic synthesis, acrolein and its derivatives, particularly N,N-dialkylhydrazones, are valued as versatile three-carbon (C3) building blocks. purdue.edunih.gov Their bifunctional nature, containing both a reactive carbonyl group (or a derivative thereof) and a carbon-carbon double bond, allows for the construction of complex molecular architectures, especially heterocyclic compounds. purdue.eduresearchgate.net

Acrolein dialkylhydrazones, such as the dimethylhydrazone of acrolein (DMHA), are widely used as heterodienes in cycloaddition reactions. purdue.eduresearchgate.net These reactions provide efficient pathways to six-membered nitrogen-containing heterocycles like tetrahydropyridines and their derivatives, which are core structures in many natural products and biologically active molecules. purdue.eduresearchgate.net

Furthermore, acrolein derivatives are key substrates in modern transition-metal-catalyzed cross-coupling reactions. The Heck reaction, for example, utilizes acrolein to couple with aryl halides, providing a direct and efficient method for synthesizing cinnamaldehyde (B126680) derivatives. nih.govpurdue.edu These products are themselves important intermediates in the synthesis of pharmaceuticals and other fine chemicals. nih.gov The ability to embed these reactions into multicomponent sequences allows for the rapid assembly of complex molecules, such as substituted pyrazoles, from simple precursors. purdue.edu

Table 2: Applications of Acrolein Derivatives in Organic Synthesis

Reaction TypeAcrolein Derivative UsedKey Product ClassReference(s)
Diels-Alder CycloadditionAcrolein dimethylhydrazone (DMHA)Dihydro- and Tetrahydropyranes purdue.edu
α-Substituted acrolein dimethylhydrazonesTetrahydropyridines researchgate.net
Heck ReactionAcrolein3-Aryl Propenals (Cinnamaldehydes) nih.govpurdue.edu
Multicomponent Synthesis3-Aryl Propenals (from Acrolein)Substituted Pyrazoles purdue.edu

Development of Novel Therapeutic Candidates with Specific Mechanisms of Action

The high biological activity of acrolein has inspired the development of novel therapeutic candidates, both by modifying its structure and by designing molecules to counteract its effects.

Anticancer Activity: Researchers have designed and synthesized acrolein derivatives with potent anticancer properties. A notable example involves creating hybrid molecules that combine the acrolein moiety with other pharmacologically active scaffolds, such as coumarin (B35378). google.com Certain 3-(coumarin-3-yl)-acrolein derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, including human oral epidermoid carcinoma, while showing lower toxicity to normal cells. google.com These compounds have been shown to inhibit cancer cell proliferation, migration, and invasion, and to promote apoptosis, often by modulating key signaling pathways like the PI3K/AKT pathway. google.com

Anti-fibrillation Agents: Acrolein is known to induce the aggregation and fibrillation of proteins, a pathological hallmark of many neurodegenerative diseases like Parkinson's disease. nih.govencyclopedia.pubnih.gov It directly promotes the oligomerization of proteins such as α-synuclein. encyclopedia.pub While acrolein derivatives themselves are not typically developed as anti-fibrillation agents due to this pro-aggregation effect, the understanding of this mechanism is crucial for designing inhibitors. Therapeutic strategies focus on preventing acrolein-induced damage. Agents that can scavenge acrolein, such as hydralazine (B1673433) and phenelzine (B1198762) (which are hydrazine (B178648) derivatives), have been shown to alleviate α-synuclein aggregation and reduce dopaminergic cell death in research models of Parkinson's disease. nih.gov

Acrolein Scavengers: Given that acrolein's toxicity is a driver of cellular damage in many diseases, a major therapeutic strategy is the development of acrolein scavengers. These molecules are designed to react with and neutralize acrolein before it can damage critical biomolecules. This class of therapeutic candidates includes compounds containing thiol groups (e.g., dimercaprol, N-acetylcysteine) and nitrogen-containing compounds (e.g., hydralazine), as well as natural polyphenols. nih.gov These scavengers directly trap acrolein, mitigating its toxic effects and representing a promising approach for diseases associated with oxidative stress. nih.gov

Antioxidant Agents: Acrolein is a potent inducer of oxidative stress. Therefore, compounds with antioxidant properties are investigated for their ability to protect against acrolein-induced cellular injury. For instance, chitooligosaccharide derivatives have been shown to protect retinal pigment epithelial cells from acrolein-induced damage. These derivatives work by reducing the production of reactive oxygen species (ROS), preserving mitochondrial function, and boosting the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD).

Table 3: Therapeutic Strategies Related to Acrolein Derivatives

Therapeutic StrategyExample Compound/ClassMechanism of ActionResearch FindingReference(s)
Anticancer Agent 3-(coumarin-3-yl)-acrolein derivativeInhibition of PI3K/AKT pathway, induction of apoptosisInhibits proliferation and migration of oral cancer cells. google.com
Anti-fibrillation Hydralazine (Acrolein Scavenger)Covalently binds and neutralizes acroleinPrevents acrolein-induced α-synuclein aggregation. nih.gov
Acrolein Scavenger DimercaprolThiol-based nucleophile that traps acroleinReduces acrolein levels and mitigates neurodegeneration in a Parkinson's model. nih.gov
Antioxidant Agent N-acetylated chitopentaoseReduces ROS, enhances endogenous antioxidant enzymesProtects retinal cells from acrolein-induced oxidative damage.

Fixatives for Biological Specimen Preparation in Research Microscopy

Acrolein is a potent and rapidly acting fixative used in the preparation of biological specimens for microscopy, particularly for electron microscopy and immunocytochemistry. wikipedia.org Fixation is a critical step that preserves the structure of cells and tissues, preventing their decay and protecting them from the rigors of processing and imaging.

The utility of acrolein as a fixative stems from its ability to quickly penetrate tissues and effectively cross-link proteins, producing more cross-links than formaldehyde (B43269). Its rapid action ensures excellent preservation of ultrastructural morphology throughout the tissue sample. This makes it particularly valuable for applications requiring high-resolution imaging, such as identifying the subcellular localization of antigens. nih.gov

Acrolein is often used in combination with other aldehydes, such as glutaraldehyde, to create fixative solutions that offer a balance of rapid penetration and robust cross-linking. A mixture of 2% acrolein and 0.25% glutaraldehyde, for example, has been shown to provide good ultrastructural preservation and strong immunostaining for pituitary hormones in both light and electron microscopy. Despite its effectiveness, its use is often limited to specialized research settings due to its high reactivity and lachrymatory nature.

Emerging Research Frontiers and Future Perspectives on Acrolein Derivative Chemistry

Exploration of Novel Derivatization and Synthesis Pathways

The inherent reactivity of acrolein, while useful, presents challenges due to its toxicity and tendency to polymerize. nih.gov Modern synthetic chemistry is therefore focused on developing novel, controlled, and safer pathways to create complex molecules from acrolein or its precursors.

A significant advance is the development of acrolein-free methods for synthesizing polyacrolein derivatives. nih.gov One such strategy involves the partial reduction of precursor polyacrylates using reducing agents like lithium di-tert-butylbiphenyl-4,4′-diyl (LDBBA), which installs acrolein units into a polymer structure without handling the toxic monomer directly. nih.gov This post-polymerization modification provides a streamlined protocol for creating functional polymers with reactive aldehyde groups. nih.gov

Hydrazone derivatives of acrolein, particularly dialkylhydrazones, are versatile building blocks in organic synthesis. researchgate.net Acrolein dimethylhydrazone (DMHA) serves as a key component for constructing various nitrogen- and oxygen-containing heterocycles through cycloaddition reactions. researchgate.net For instance, new α-substituted acrolein dimethylhydrazones containing an acetal (B89532) group have been synthesized. nih.gov These compounds can participate in Diels-Alder reactions with dienophiles like acrylonitrile (B1666552) or methyl acrylate (B77674) to produce substituted tetrahydropyridines. nih.gov The synthesis of these hydrazones often starts from β-dimethylaminopropionaldehyde dimethylhydrazones, followed by selective quaternization and Hofmann degradation. nih.gov

Other innovative synthetic applications include:

Quinoline Synthesis: A novel method involves the cyclization of anilines with acrolein diethyl acetal to form heteroring-unsubstituted quinolines, a structure that has traditionally been challenging to synthesize. dntb.gov.ua

Coumarin (B35378) Hybrids: Aiming to develop new anticancer agents, researchers have designed and synthesized a series of 3-(coumarin-3-yl)-acrolein derivatives. nih.gov This involves a Knoevenagel condensation of substituted salicylic (B10762653) aldehydes with ethyl acetoacetate, followed by further modifications to link the coumarin and acrolein moieties. nih.gov

Pyrazole (B372694) Derivatives: While not a direct derivatization, acrolein can be a precursor to 3-substituted α,β-unsaturated carbonyls, which are key building blocks for pyrazole synthesis via reactions with hydrazines. oup.com

These emerging pathways highlight a strategic shift towards using acrolein's reactivity in a more controlled and sophisticated manner, enabling the construction of complex and valuable molecular architectures.

Table 1: Examples of Novel Synthesis Pathways for Acrolein Derivatives

Derivative Class Synthetic Strategy Starting Materials Key Intermediates/Reagents Final Products Reference(s)
Polyacrolein Derivatives Post-polymerization modification Polyacrylates LDBBA (reducing agent) Polymers with acrolein units nih.gov
Tetrahydropyridines Diels-Alder Cycloaddition α-Substituted acrolein dimethylhydrazones, Acrylonitrile Acetal-containing azadienes Substituted tetrahydropyridines nih.gov
Quinolines Cyclization Anilines, Acrolein diethyl acetal - Heteroring-unsubstituted quinolines dntb.gov.ua
Coumarin-Acrolein Hybrids Knoevenagel Condensation & Hybridization Substituted salicylic aldehydes, Ethyl acetoacetate Piperidine, Bromides 3-(coumarin-3-yl)-acrolein derivatives nih.gov
Heterocycles Cycloaddition Reactions Acrolein dimethylhydrazone (DMHA) Dienophiles Dihydro- and tetrahydropyrane structures researchgate.net

Advanced Mechanistic Studies of Biomolecular Adducts

Acrolein's biological effects are intrinsically linked to its ability to form covalent adducts with cellular nucleophiles, primarily proteins and DNA. mdpi.com Understanding the precise mechanisms of these interactions is a major frontier in toxicology and chemical biology.

Protein Adducts: Acrolein reacts with proteins through two primary mechanisms: Michael addition and Schiff base formation. nih.gov As a soft electrophile, acrolein preferentially undergoes 1,4-Michael type addition with soft nucleophiles. acs.org Kinetic and proteomic data confirm that the sulfhydryl groups of cysteine residues are the main targets, reacting much more rapidly than other residues like lysine (B10760008) or histidine. nih.govacs.org This initial Michael addition forms a stable C-S bond but retains the aldehyde group, which can then undergo secondary reactions. nih.govpnas.org For example, the newly formed adduct can react with a nearby amino group (from lysine or an N-terminal residue) to form an intramolecular Schiff base, leading to protein cross-linking. nih.gov

Global proteomics approaches, using techniques like biotin (B1667282) hydrazide labeling followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been employed to identify the full spectrum of protein targets in cells. nih.govnih.gov In human lung epithelial cells, this method identified 769 proteins as targets for acrolein adduction, including critical enzymes involved in redox signaling like thioredoxin reductase, where the catalytic selenocysteine (B57510) residue was identified as the specific site of modification. nih.govnih.govresearchgate.net

DNA Adducts: Acrolein readily reacts with the deoxyguanosine (dG) base in DNA to form two primary exocyclic adducts: α-hydroxy-1,N²-propano-2'-deoxyguanosine (α-HOPdG) and γ-hydroxy-1,N²-propano-2'-deoxyguanosine (γ-HOPdG). oup.comnih.govtandfonline.com The γ-HOPdG isomer is the major adduct formed. tandfonline.comacs.org These adducts are mutagenic and can block DNA synthesis. oup.comacs.org The formation of these lesions is considered a key mechanism behind acrolein's carcinogenicity. nih.gov Studies have shown that the distribution of acrolein-DNA adducts in the p53 tumor suppressor gene corresponds with mutational hotspots found in lung cancers associated with smoking. nih.govacs.org The γ-HOPdG adduct can also lead to DNA-protein cross-links, further contributing to its genotoxicity. tandfonline.com

Table 2: Key Biomolecular Adducts of Acrolein and Mechanistic Details

Biomolecule Primary Target Residue(s) Reaction Mechanism Key Adducts Formed Analytical Approach Reference(s)
Proteins Cysteine, Lysine, Histidine Michael Addition, Schiff Base Formation M+56 Da (Michael adduct), M+38 Da (Schiff base) Proteomics, LC-MS/MS, Biotin Hydrazide Labeling nih.govnih.govnih.govacs.org
DNA Deoxyguanosine (dG) Michael Addition & Cyclization α-HOPdG, γ-HOPdG LC-MS/MS, ³²P-Postlabeling, Antibody-based assays oup.comnih.govtandfonline.comacs.org

Development of Next-Generation Analytical Tools

The high reactivity and low concentration of acrolein and its derivatives in biological and environmental samples necessitate the development of highly sensitive and specific analytical tools.

Chromatography-Mass Spectrometry: Conventional analysis often relies on derivatization to improve stability and chromatographic performance. nih.gov Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH), O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), and N-methylhydrazine are used to form stable hydrazone or oxime derivatives that can be analyzed by gas or liquid chromatography coupled with mass spectrometry (GC-MS or LC-MS/MS). nih.govmdpi.comoup.com However, some methods, like those using DNPH cartridges, can be inaccurate due to low capture efficiency and derivative instability. epa.gov To overcome these limitations, more advanced methods are being developed:

High-Sensitivity MS: Techniques like GC with a triple quadrupole mass spectrometer (GC/QQQ) are up to 1000 times more sensitive than standard single quadrupole GC/MS, allowing for accurate measurement at very low exposure levels. cawood.co.uk

Direct Detection: A novel SPE-LC-MS/MS method using activated charcoal for solid-phase extraction has been developed for the fast and sensitive detection of acrolein in water samples without derivatization, achieving a limit of quantification of 3.8 ng/L. researchgate.net

Canister Sampling: For air analysis, EPA Compendium Method TO-15, which uses canister sampling followed by GC/MS, has shown superior recovery and accuracy for the volatile and reactive acrolein compared to older cartridge-based methods. epa.gov

Fluorescent Probes and Sensors: A major area of innovation is the design of fluorescent probes for real-time detection of acrolein in living cells. These probes offer high sensitivity and spatial resolution.

Turn-On Probes: A red-NIR (near-infrared) fluorescent probe, SWJT-8, has been developed for the rapid and colorimetric detection of acrolein. dntb.gov.uaresearchgate.net

Azide-Based Probes: Tetramethylrhodamine (TAMRA)-phenyl azide (B81097) has been used as a chemical probe to detect intracellular acrolein in live cells via a 1,3-dipolar cycloaddition, or "click" reaction. nih.govresearchgate.net This method is robust enough to visualize acrolein generated in breast cancer tissues. nih.govresearchgate.net

Antibody-Based Assays: For detecting specific DNA damage, highly specific monoclonal antibodies have been raised against acrolein-dG adducts. nih.gov These antibodies enable the development of sensitive assays like ELISA and flow cytometry (FACS) to quantify DNA damage in cells and tissues with minimal sample requirement. nih.gov

Table 3: Comparison of Next-Generation Analytical Tools for Acrolein Derivatives

Analytical Technique Principle Target Analyte Key Features Reference(s)
GC/QQQ Gas Chromatography with Triple Quadrupole Mass Spectrometry Acrolein (as derivative) High sensitivity (up to 1000x > GC/MS), accurate at low levels. cawood.co.uk
SPE-LC-MS/MS Solid-Phase Extraction with LC-Tandem MS Acrolein (native) No derivatization required, very low detection limits (ng/L). researchgate.net
Fluorescent Probes (e.g., TAMRA-phenyl azide) 1,3-Dipolar Cycloaddition ("Click" Reaction) Acrolein (in situ) Real-time detection in live cells, high selectivity. nih.govresearchgate.net
Antibody-based Assays (ELISA/FACS) Immunoassay Acrolein-DNA Adducts (Acr-dG) High specificity, quantification of specific DNA damage. nih.gov

Translational Research Implications within Chemical Biology and Drug Discovery

The expanding knowledge of acrolein derivative chemistry has significant translational potential, particularly in diagnostics and therapeutics.

Biomarkers for Disease: The detection of acrolein-protein and acrolein-DNA adducts is emerging as a powerful strategy for disease diagnostics. Elevated levels of acrolein adducts have been identified in patients with a range of conditions linked to oxidative stress, including diabetic nephropathy, neurodegenerative diseases like Alzheimer's, and various cancers. oup.comoup.com For example, protein-conjugated acrolein in plasma shows potential as a biomarker to differentiate between mild cognitive impairment and Alzheimer's disease. oup.com The azide-acrolein click reaction has been successfully used to discriminate between breast cancer lesions and normal tissue, suggesting a potential clinical application in guiding breast-conserving surgery. researchgate.net

Therapeutic Development:

Anticancer Agents: The reactivity of the acrolein scaffold is being harnessed to design novel therapeutics. A series of 3-(coumarin-3-yl)-acrolein derivatives were synthesized and showed potent antiproliferative activity against several cancer cell lines with low cytotoxicity to normal cells. nih.gov Mechanistic studies revealed that a representative compound, 6e, induced apoptosis in cancer cells by inhibiting the PI3K/AKT signaling pathway. nih.gov Similarly, heterocyclic compounds derived from acrolein dimethylhydrazone have demonstrated antitumor activity. researchgate.net

Acrolein Scavengers: Given acrolein's toxicity, another therapeutic strategy is the development of drugs that can trap or "scavenge" acrolein. Hydrazine-containing drugs, for example, can react with acrolein to form less harmful hydrazone derivatives. researchgate.net This presents a chemical biology approach to mitigating the damage caused by endogenously produced acrolein in pathological states.

The study of acrolein derivatives is therefore at a critical nexus of fundamental chemistry and applied medical science. Future research will likely focus on refining analytical tools for clinical use, designing more selective and potent acrolein-based therapeutics, and further elucidating the complex role of acrolein adduction in the initiation and progression of human diseases.

Q & A

Q. What experimental methodologies are recommended for studying the hydration kinetics of acrolein in acidic environments?

To investigate acrolein hydration kinetics, use acidic cation-exchange resin catalysts and monitor reaction progress via HPLC or GC-MS. Design experiments under controlled temperatures (e.g., 30–70°C) and pH conditions. The reaction follows consecutive irreversible first-order kinetics; parameterize the intrinsic kinetic model using the Levenberg-Marquardt least squares method . Validate the model statistically (e.g., residual analysis, R² values).

Q. How can acrolein-protein adducts be reliably detected in biological samples?

Utilize monoclonal antibodies (e.g., mAb5F6) targeting acrolein-lysine adducts (Nε-(3-formyl-3,4-dehydropiperidino)lysine) via immunohistochemistry or ELISA. Confirm specificity with LC-MS/MS analysis of derivatized aldehydes (e.g., Hantzsch reaction derivatives) . For quantitative results, calibrate using DNPH-derivatized acrolein standards stored at -18°C in darkness .

Q. What analytical techniques are optimal for quantifying acrolein in environmental or biological matrices?

Apply LC-MS/MS with Hantzsch-derived aldehydes. Aliphatic aldehydes (C3–C10) and α,β-unsaturated aldehydes (e.g., acrolein) are derivatized to heterocyclic compounds, separated via reversed-phase chromatography, and quantified using characteristic fragmentation patterns (e.g., m/z 273 for small aldehydes). Ensure calibration curves are linear (r² ≥ 0.99) over 5–1500 pg on-column .

Advanced Research Questions

Q. How can enantioselective cycloadditions of acrolein derivatives be optimized for asymmetric synthesis?

Use chiral bis-phosphoric acid catalysts (e.g., C1-BISPA) with γ-substituted dienecarbamates. Reaction efficiency depends on catalyst acidity; confirm via computational studies (e.g., TS-J transition state analysis). For α-haloacroleins, prioritize catalysts with higher Brønsted acidity to enhance yields (60–85%) and enantioselectivity (>90% ee) . Validate stereochemistry via X-ray crystallography.

Q. What strategies resolve contradictions between in vitro and in vivo toxicokinetic data for acrolein?

Address endogenous acrolein production (e.g., lipid peroxidation) by using isotopic labeling (e.g., ¹³C-acrolein) in rodent models. Compare urinary metabolites (3-HPMA, CEMA) across exposure routes (inhalation vs. oral). Control for confounding factors like glutathione depletion, which alters metabolic pathways .

Q. How do acrolein-induced oxidative stress biomarkers correlate with disease progression in neurodegenerative models?

Conduct longitudinal studies measuring protein-bound acrolein in cerebrospinal fluid or brain tissue via mAb5F6. Pair with lipid peroxidation markers (e.g., 4-HNE) and functional assays (e.g., mitochondrial respiration). Use meta-analytic approaches to reconcile discrepancies in oxidative damage thresholds across studies .

Methodological Considerations

Q. What statistical frameworks are suitable for analyzing dose-response relationships in acrolein toxicity studies?

Apply benchmark dose (BMD) modeling with PROAST or EPA BMDS software. For non-linear responses (e.g., U-shaped curves), use Bayesian hierarchical models to account for inter-study variability. Validate with Akaike Information Criterion (AIC) comparisons .

Q. How should researchers design experiments to differentiate endogenous vs. exogenous acrolein contributions in biological systems?

Use stable isotope tracing (e.g., deuterated acrolein) coupled with kinetic modeling. Compare adduct formation rates in knockout models (e.g., myeloperoxidase-deficient mice) to isolate lipid peroxidation-derived acrolein .

Tables

Key Analytical Methods for Acrolein Detection
Technique
-------------------
LC-MS/MS (Hantzsch)
Immunohistochemistry
GC-MS (DNPH)
Catalysts for Acrolein Derivatives in Cycloadditions
Catalyst
---------------------
C1-BISPA (R)-C1-7
Bis-phosphoric acid

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